molecular formula C14H13FN2O3S B5713710 N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5713710
M. Wt: 308.33 g/mol
InChI Key: VDPNVNDZPNFSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases.

Mechanism of Action

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylase, an enzyme that degrades HIF. HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis. Under normal oxygen conditions, HIF is rapidly degraded by HIF prolyl hydroxylase. However, under hypoxic conditions, HIF prolyl hydroxylase is inhibited, leading to the stabilization of HIF and the activation of its downstream target genes.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the production of EPO and promote the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase hemoglobin levels in patients with chronic kidney disease and anemia. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to protect against ischemic injury by promoting angiogenesis.

Advantages and Limitations for Lab Experiments

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of HIF in erythropoiesis and angiogenesis. However, N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations. It is not selective for HIF prolyl hydroxylase and can inhibit other enzymes that hydroxylate proline residues. It also has a short half-life and requires frequent dosing.

Future Directions

There are several future directions for N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One direction is to develop more selective HIF prolyl hydroxylase inhibitors that do not inhibit other enzymes. Another direction is to study the role of HIF in other disease states, such as cancer and neurodegenerative diseases. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have potential applications in tissue engineering and regenerative medicine, and future research could focus on these areas.

Synthesis Methods

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multistep process that involves the preparation of various intermediates. The first step involves the reaction of 2-fluoroaniline with trifluoromethanesulfonic anhydride to produce 2-fluoro-N-trifluoromethanesulfonylaniline. The second step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylaniline with ethyl chloroformate to produce 2-fluoro-N-trifluoromethanesulfonylbenzamide. The third step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylbenzamide with glycine methyl ester hydrochloride to produce N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases. Anemia is a condition characterized by a decrease in the number of red blood cells or hemoglobin in the blood, leading to reduced oxygen-carrying capacity. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by stabilizing HIF, which in turn stimulates the production of erythropoietin (EPO), a hormone that promotes the production of red blood cells. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in patients with chronic kidney disease and anemia.
Ischemic diseases are caused by a lack of blood flow to a particular organ or tissue, leading to tissue damage and cell death. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against ischemic injury by promoting angiogenesis, the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in reducing tissue damage in animal models of myocardial infarction, stroke, and peripheral artery disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNVNDZPNFSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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